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molecular formula C12H14O3 B3157077 Methyl 2-(4-formylphenyl)-2-methylpropanoate CAS No. 84542-11-0

Methyl 2-(4-formylphenyl)-2-methylpropanoate

Cat. No. B3157077
M. Wt: 206.24 g/mol
InChI Key: JMHGPQXQCHSCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846960B2

Procedure details

To an ambient temperature solution of 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid methyl ester (275 mg, 1.01 mmol) in DMSO (8 mL) is added sodium bicarbonate (127 mg, 1.52 mmol). The reaction mixture is heated to 120° C. After 3 h, the reaction is concentrated and the residue is partitioned between EtOAc and NaHCO3. The aqueous layer is extracted with EtOAc and the combined organic layers are washed with brine, dried (MgSO4), filtered, concentrated, and chromatographed (0% to 20% EtOAc/Hex) to yield the title compound (179 mg, 86%). 1H NMR (400 MHz, CDCl3) δ 10.00 (s, 1H), 7.85 (d, 2H, J=8.4 Hz), 7.50 (d, 2H, J=8.4 Hz), 3.67 (s, 3H), 1.61 (s, 6H).
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13]Br)=[CH:9][CH:8]=1)([CH3:6])[CH3:5].C(=O)(O)[O-:17].[Na+]>CS(C)=O>[CH3:1][O:2][C:3](=[O:15])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[O:17])=[CH:9][CH:8]=1)([CH3:6])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
275 mg
Type
reactant
Smiles
COC(C(C)(C)C1=CC=C(C=C1)CBr)=O
Name
Quantity
127 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc and NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (0% to 20% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C(C)(C)C1=CC=C(C=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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